molecular formula C18H23NO4 B479164 N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine CAS No. 5634-21-9

N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine

Cat. No. B479164
CAS RN: 5634-21-9
M. Wt: 317.4g/mol
InChI Key: ZAHBSOCTGNBCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5634-21-9

Product Name

N-(3,4-dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine

Molecular Formula

C18H23NO4

Molecular Weight

317.4g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H23NO4/c1-20-15-7-5-13(9-17(15)22-3)11-19-12-14-6-8-16(21-2)18(10-14)23-4/h5-10,19H,11-12H2,1-4H3

InChI Key

ZAHBSOCTGNBCSC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxybenzaldelyde (1 g, 6 mmol) in anhydrous methanol (10 ml) was added 3,4-dimethoxybenzylamine (1 g, 5.9 mmol) and the solution stirred under nitrogen at room temperature for 3 hours. The methanol was removed under reduced pressure to afford the crude imine, 1.9 g. The imine was dissolved in THF (10 ml) and acetic acid (4 ml), and sodium cyanoborohydride (0.38 g, 6 mmol) was added portionwise over 30 minutes. The solution was stirred for an additional 30 minutes at room temperature, and the solvents were removed under reduced pressure. The residue was neutralized with saturated aqueous sodium hydrogen carbonate, and the solid crude product was isolated by filtration, and dried under vacuum at 50° C. overnight, yield 0.6 g.
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

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